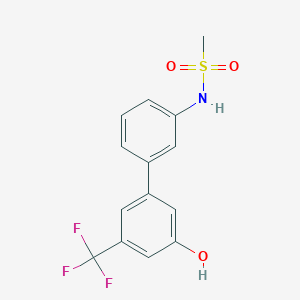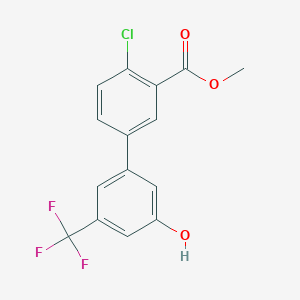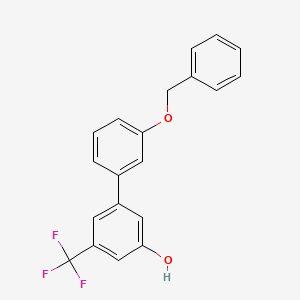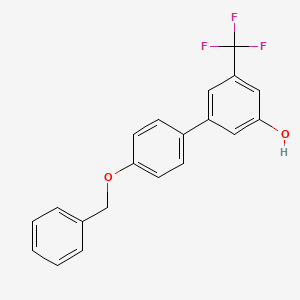
5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95%, is an organic compound used in various scientific research and laboratory experiments. It is a derivative of phenol and has a distinct trifluoromethyl group attached to the aromatic ring. This compound has a wide range of applications in the scientific and laboratory fields, due to its unique properties and versatile nature.
Scientific Research Applications
5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95%, has a wide range of applications in scientific research and laboratory experiments. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as an intermediate in the synthesis of herbicides and insecticides. It is also used as a solvent in the extraction of natural products and as a fluorescent dye for the detection of proteins.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95%, is based on its ability to interact with various molecules and catalyze certain reactions. The compound acts as a Lewis acid, which means that it can donate electrons to other molecules. This enables it to form covalent bonds with other molecules, which can then be used to catalyze certain reactions.
Biochemical and Physiological Effects
5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and CYP2B6, which can lead to a decrease in the metabolism of certain drugs. It has also been found to inhibit the activity of certain proteins, such as cyclooxygenase-2, which can lead to a decrease in inflammation.
Advantages and Limitations for Lab Experiments
The use of 5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95%, in laboratory experiments has several advantages. It is relatively inexpensive and readily available, making it an ideal reagent for organic synthesis. It is also highly soluble in a variety of organic solvents, making it suitable for use in extraction and purification processes. However, it is also important to note that this compound is highly toxic and should be handled with caution.
Future Directions
The use of 5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95%, in scientific research and laboratory experiments is still in its early stages. As such, there are a number of potential future directions that could be explored. These include the development of new synthesis methods for the compound, the use of the compound in the synthesis of new pharmaceuticals, and the development of new fluorescent dyes for the detection of proteins. Additionally, further research into the biochemical and physiological effects of the compound could provide valuable insights into its potential applications.
Synthesis Methods
5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-methoxy-3-trifluoromethyl phenol with a Grignard reagent in an aqueous medium. This reaction yields a methyl ester of the compound. The second step involves the hydrolysis of the methyl ester with aqueous hydrochloric acid, which yields the desired product.
properties
IUPAC Name |
3-[4-methoxy-3-(trifluoromethyl)phenyl]-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O2/c1-23-13-3-2-8(6-12(13)15(19,20)21)9-4-10(14(16,17)18)7-11(22)5-9/h2-7,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBDAVZJKGXOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686760 |
Source


|
| Record name | 4'-Methoxy-3',5-bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-35-1 |
Source


|
| Record name | 4'-Methoxy-3',5-bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384918.png)

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)






![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384983.png)


